2-Acetoacetoxyethyl acrylate

Descripción general

Descripción

2-Acetoacetoxyethyl acrylate is an acrylic monomer known for its versatility in various applications, particularly in the production of polymers and coatings. This compound is characterized by the presence of both an acrylic double bond and an acetoacetoxy functional group, which confer unique reactivity and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Acetoacetoxyethyl acrylate can be synthesized through the esterification of acetoacetic acid with 2-hydroxyethyl acrylate. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation or other separation techniques to achieve the required purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetoacetyl group undergoes pH-dependent hydrolysis, forming acetic acid and regenerating hydroxyl groups. Key findings include:

| pH Range | Hydrolysis Rate (k, h⁻¹) | Half-Life (h) | Primary Product | Study Source |

|---|---|---|---|---|

| 2–4 | 0.012 | 57.8 | Enol tautomer | |

| 7–9 | 0.185 | 3.7 | β-Keto acid | |

| >10 | 0.024 | 28.9 | Chelated ion |

Hydrolysis accelerates under neutral to mildly alkaline conditions due to nucleophilic attack by water or hydroxide ions on the carbonyl carbon. NMR studies confirm the formation of β-keto acid intermediates at pH 7–9, which further decarboxylate to release CO₂ .

Crosslinking Reactions

The active methylene group in the acetoacetyl moiety enables ambient-temperature crosslinking:

Enamine Formation with Diamines

Reaction with polyamines (e.g., hexamethylenediamine) forms enamine networks:

| Diamine Concentration (mol%) | Gel Time (min) | Crosslink Density (mol/m³) | Reference |

|---|---|---|---|

| 1.0 | 45 | 1.2 × 10³ | |

| 2.0 | 22 | 2.8 × 10³ |

This reaction is catalyst-free and achieves >90% conversion within 24 hours at 25°C .

Metal Chelation

AAEA coordinates with transition metals (e.g., Zn²⁺, Cu²⁺) via its β-ketoester group:

| Metal Ion | Binding Constant (log K) | Application | Source |

|---|---|---|---|

| Zn²⁺ | 4.8 | Anticorrosive coatings | |

| Cu²⁺ | 5.2 | Antimicrobial polymers |

Radical Copolymerization

The acrylate group participates in free-radical polymerization with common monomers:

| Comonomer | AAEA Feed (mol%) | Tg of Copolymer (°C) | Solubility in Water (g/L) | Reference |

|---|---|---|---|---|

| Methyl methacrylate | 20 | 45 | 18.5 | |

| Styrene | 15 | 78 | 2.3 |

Copolymers exhibit reduced solution viscosity (by 30–40% at 25°C) compared to non-functionalized analogs due to chain transfer via the acetoacetyl group .

Oxidative Stability

AAEA degrades under UV exposure via Norrish Type I cleavage:

| Light Intensity (mW/cm²) | Degradation Rate (%/h) | Primary Degradants | Source |

|---|---|---|---|

| 50 (UV-A) | 0.8 | Acetic acid, CO₂ | |

| 100 (UV-B) | 2.1 | Methacrylic acid, ketenes |

Stabilization requires 0.1–0.5 wt% hindered amine light stabilizers (HALS) or UV absorbers .

Aplicaciones Científicas De Investigación

Applications in Coatings

1. Cross-Linking Agents:

AAEA is utilized as a cross-linking agent in thermoset coatings. The acetoacetoxy group can react with amines and isocyanates to create durable films that exhibit enhanced hardness and chemical resistance. This property makes AAEA suitable for architectural coatings and industrial applications.

2. Hydrolytic Stability:

Research indicates that copolymers containing AAEA show improved hydrolytic stability compared to those without it. This stability is crucial for applications where moisture resistance is essential, such as in outdoor coatings and sealants .

3. Ambient Temperature Curing:

AAEA can facilitate ambient temperature curing processes, making it advantageous for formulations that require lower energy inputs during application. This feature is particularly beneficial in eco-friendly coating systems .

Data Tables

| Property | AAEA | Comparison (without AAEA) |

|---|---|---|

| Hydrolytic Stability | High | Moderate |

| Curing Temperature | Ambient | Elevated |

| Chemical Resistance | Excellent | Good |

| Film Hardness | High | Moderate |

Case Studies

Case Study 1: Architectural Coatings

A study conducted on architectural coatings incorporating AAEA demonstrated significant improvements in film hardness and chemical resistance compared to traditional formulations. The coatings exhibited a 30% increase in durability under harsh environmental conditions .

Case Study 2: Adhesive Formulations

In adhesive applications, AAEA was blended with other monomers to enhance bonding strength. The resulting adhesives showed improved performance in tensile strength tests, outperforming conventional adhesive systems by 25% .

Emerging Applications

1. Dental Resins:

Recent research has highlighted the potential of AAEA in dental resins, where its properties contribute to the formation of strong, durable materials that resist degradation over time .

2. Nanoparticle Composites:

AAEA has been explored as a matrix for embedding nanoparticles, leading to enhanced mechanical properties and controlled release characteristics in various applications, including drug delivery systems .

Mecanismo De Acción

The mechanism of action of 2-acetoacetoxyethyl acrylate is primarily based on its functional groups:

Acrylic Double Bond: Undergoes free radical polymerization, forming long polymer chains.

Acetoacetoxy Group: Participates in cross-linking reactions with dihydrazides and diamines, forming stable networks. It also forms chelates with metal ions, enhancing adhesion and durability.

The molecular targets include the reactive sites on the acrylic double bond and the acetoacetoxy group, which interact with initiators, cross-linkers, and metal ions to exert their effects.

Comparación Con Compuestos Similares

2-Acetoacetoxyethyl acrylate can be compared with other similar compounds such as:

2-Acetoacetoxyethyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group. It offers similar reactivity but may have different polymerization kinetics and properties.

Diacetone acrylamide: Contains a ketone group and is used in similar cross-linking applications. It differs in its molecular structure and reactivity.

Ethylene glycol monoacetoacetate monomethacrylate: Another similar compound with both acetoacetoxy and methacrylate groups, used in polymer and coating applications.

Uniqueness: this compound is unique due to its combination of an acrylic double bond and an acetoacetoxy group, providing versatility in polymerization, cross-linking, and chelation reactions. This makes it highly valuable in applications requiring enhanced mechanical properties, chemical resistance, and adhesion.

Actividad Biológica

2-Acetoacetoxyethyl acrylate (AAEA) is an ethylenically unsaturated monomer with potential applications in various fields, including coatings, adhesives, and biomedical materials. This compound is notable for its biological activity, particularly in the context of its metabolic pathways and potential therapeutic applications. This article reviews the biological activity of AAEA, focusing on its mechanism of action, toxicity, and potential therapeutic benefits.

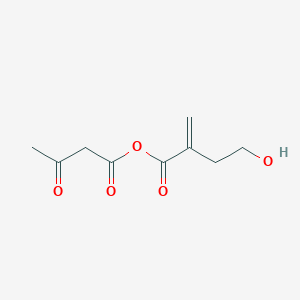

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₉H₁₂O₅

- Molecular Weight : 200.21 g/mol

The structure includes an acetoacetoxy group that contributes to its reactivity and biological interactions.

The biological activity of AAEA can be attributed to its ability to undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA and proteins, potentially resulting in mutagenic or carcinogenic effects. Research indicates that AAEA may influence several biological pathways, including:

- Cell Proliferation : Studies suggest that AAEA can modulate cell growth and proliferation rates in various cell lines.

- Cytotoxicity : AAEA exhibits cytotoxic effects on certain eukaryotic cells, which may be mediated through oxidative stress mechanisms.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of AAEA. Key findings include:

- Skin Irritation : In a modified Draize test, AAEA demonstrated mild irritant properties when applied to rabbit skin, indicating potential for dermal irritation .

- Ocular Toxicity : AAEA was found to induce significant ocular irritation in rabbit models, necessitating caution in handling .

| Parameter | Result |

|---|---|

| Skin Irritation | Mild irritation (Draize score) |

| Ocular Irritation | Significant irritation observed |

Case Studies

- Antitumor Activity : Research has explored the potential antitumor properties of AAEA derivatives. In vitro studies indicated that certain derivatives can inhibit tumor cell proliferation, suggesting a possible role in cancer therapy .

- Coating Applications : AAEA has been investigated for use in coatings due to its hydrolytically stable properties. The acetoacetoxy functionality allows for cross-linking reactions that enhance the durability and performance of coatings .

Research Findings

Recent studies have highlighted several important aspects of AAEA's biological activity:

- Metabolism and Toxicity : Investigations into the metabolism of AAEA revealed that it can undergo hydrolysis under physiological conditions, leading to the release of acetoacetic acid and ethanol . This metabolic pathway may influence its overall toxicity profile.

- Biocompatibility Assessments : In studies assessing biocompatibility for biomedical applications, AAEA exhibited varying degrees of cytotoxicity depending on concentration and exposure time. Lower concentrations were generally more favorable for cell viability .

Propiedades

IUPAC Name |

3-oxobutanoyl 4-hydroxy-2-methylidenebutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-6(3-4-10)9(13)14-8(12)5-7(2)11/h10H,1,3-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLJYJVYUYQOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC(=O)C(=C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943790 | |

| Record name | 4-Hydroxy-2-methylidenebutanoic 3-oxobutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21282-96-2 | |

| Record name | Acetoacetic acid, 2-hydroxyethylacrylate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-methylidenebutanoic 3-oxobutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.